An In-depth Technical Guide to the Basic Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine
An In-depth Technical Guide to the Basic Properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of N,N'-Dicyclohexyl-4-morpholinecarboxamidine, a compound of interest for its diuretic and potential antihypertensive effects. This document details its physicochemical characteristics, pharmacological actions, and the underlying mechanisms, supported by experimental protocols and visual representations of key pathways.
Physicochemical Properties
N,N'-Dicyclohexyl-4-morpholinecarboxamidine is a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₁N₃O | [1] |
| Molecular Weight | 293.45 g/mol | [1] |
| CAS Number | 4975-73-9 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 105-107 °C | [1] |
| Solubility | Insoluble in water | [1] |
Pharmacological Properties and Quantitative Data
The primary pharmacological action of N,N'-Dicyclohexyl-4-morpholinecarboxamidine is the blockade of ATP-sensitive potassium (KATP) channels, with a degree of selectivity for those in the kidney.[1] This action underlies its diuretic and hypotensive effects observed in preclinical studies.[1][2]
Diuretic and Natriuretic Activity
N,N'-Dicyclohexyl-4-morpholinecarboxamidine has demonstrated orally effective, non-kaliuretic diuretic activity in animal models.[2] The table below summarizes key quantitative data from a study in dogs.
| Parameter | Dose (µmol/kg, oral) | Result | Species | Reference |
| Natriuresis | ≥ 100 | Furosemide-like | Dog | [2] |
Note: While diuretic activity in rats is reported, specific quantitative data from the primary literature is not available in the initial search results.
ATP-Sensitive Potassium Channel Blockade
The compound's ability to block KATP channels has been demonstrated by its capacity to reverse the vasodilation induced by the KATP channel opener, minoxidil, in dogs.[2]
Antihypertensive Effects and the Kallikrein-Kinin System
N,N'-Dicyclohexyl-4-morpholinecarboxamidine has been shown to suppress sodium-induced hypertension. This effect is linked to an increase in the secretion of urinary kallikrein, suggesting an interaction with the renal kallikrein-kinin system.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings.
Synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine
The synthesis of N,N'-Dicyclohexyl-4-morpholinecarboxamidine is typically achieved through the reaction of morpholine with N,N'-dicyclohexylcarbodiimide (DCC).[1]
General Procedure:
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To a solution of N,N'-dicyclohexylcarbodiimide (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), add morpholine (1.0-1.2 equivalents) dropwise at room temperature.
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Stir the reaction mixture at room temperature for a specified period (e.g., 12-24 hours) to allow for the completion of the reaction.
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Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).
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Upon completion, filter the reaction mixture to remove the precipitated N,N'-dicyclohexylurea byproduct.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel to yield pure N,N'-Dicyclohexyl-4-morpholinecarboxamidine.
In Vivo Diuretic Activity Assay (Rat Model)
This protocol is based on the Lipschitz test, a standard method for screening diuretic agents.
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Animal Preparation: Use male Wistar rats (150-200 g). House the animals in metabolic cages with free access to food and water for an acclimatization period of at least 24 hours before the experiment.
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Hydration: On the day of the experiment, administer a saline solution (0.9% NaCl) at a volume of 25 ml/kg body weight via oral gavage to ensure a uniform state of hydration.
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Dosing:
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Control Group: Administer the vehicle (e.g., distilled water with a suspending agent if necessary) orally.
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Standard Group: Administer a standard diuretic, such as furosemide (10 mg/kg), orally.
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Test Groups: Administer N,N'-Dicyclohexyl-4-morpholinecarboxamidine at various doses orally.
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Urine Collection and Measurement: Collect urine from each animal at specified time intervals (e.g., every hour for 5 hours). Record the total volume of urine for each animal at each time point.
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Electrolyte Analysis: Analyze the urine samples for sodium (Na⁺) and potassium (K⁺) concentrations using a flame photometer or ion-selective electrodes.
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Data Analysis: Calculate the diuretic index (urine volume of the test group / urine volume of the control group) and the natriuretic index (urinary Na⁺ excretion of the test group / urinary Na⁺ excretion of the control group).
Signaling Pathways and Experimental Workflows
Proposed Mechanism of Action
The diuretic and antihypertensive effects of N,N'-Dicyclohexyl-4-morpholinecarboxamidine are initiated by the blockade of ATP-sensitive potassium channels in the kidney. This leads to a cascade of events involving the kallikrein-kinin system.
Experimental Workflow for In Vivo Diuretic Studies
A typical workflow for assessing the diuretic potential of a compound in a rodent model is depicted below.
References
- 1. A secretory mechanism of renal kallikrein by a high potassium ion; a possible involvement of ATP-sensitive potassium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and diuretic activity of alkyl- and arylguanidine analogs of N,N'-dicyclohexyl-4-morpholinecarboxamidine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
